M-Toluic-D7 acid

Overview

Description

M-Toluic-D7 acid is a deuterated derivative of benzoic acid. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties. This compound is of interest in various scientific fields due to its unique isotopic composition.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of M-Toluic-D7 acid typically involves the deuteration of benzoic acid derivatives. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a palladium catalyst. The reaction is carried out under high pressure and temperature to ensure complete deuteration.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as the use of deuterated reagents in the synthesis of benzoic acid derivatives. This can include the use of deuterated solvents and deuterated starting materials to achieve high levels of deuteration.

Chemical Reactions Analysis

Types of Reactions

M-Toluic-D7 acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form deuterated benzoic acid derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

Substitution: The deuterium atoms can be replaced with other substituents under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield deuterated benzoic acid, while reduction can produce deuterated benzyl alcohol.

Scientific Research Applications

Chemical Research Applications

M-Toluic-D7 acid is primarily utilized as a tracer in chemical reaction mechanisms. The presence of deuterium allows researchers to study the effects of isotopic substitution on reaction rates and pathways.

Key Applications:

- Kinetic Studies : Deuterium substitution alters bond dissociation energies, providing insights into reaction mechanisms. For instance, studies have shown that the kinetic isotope effect can be leveraged to understand complex organic reactions more clearly.

- Metabolic Pathways : In metabolic research, this compound is used to trace the incorporation and metabolism of deuterated compounds in biological systems. This application is crucial for understanding metabolic flux and enzyme kinetics in various biological contexts.

Biological Applications

In biological research, this compound serves as a valuable tool for studying metabolic processes.

Case Study: Metabolic Tracing

- A study demonstrated the use of deuterated compounds in tracking metabolic pathways in mice. By administering this compound, researchers were able to monitor how deuterium-labeled substrates were incorporated into metabolic intermediates, providing insights into metabolic regulation under different physiological conditions.

Pharmaceutical Development

This compound is being investigated for its potential role in drug development.

Key Insights:

- Pharmacokinetics : The incorporation of deuterium can enhance the pharmacokinetic properties of pharmaceutical compounds, improving their efficacy and stability. Research indicates that drugs with deuterated analogs may exhibit altered metabolism, leading to extended half-lives and reduced toxicity.

- Drug Design : The compound's unique isotopic composition allows for the design of novel therapeutic agents with improved bioavailability and reduced side effects.

Industrial Applications

In industrial chemistry, this compound is employed in the synthesis of various materials.

Applications Include:

- Catalyst Development : The compound is used in the production of deuterated materials that serve as catalysts in chemical reactions, enhancing reaction efficiency and selectivity.

- Advanced Materials : Industries are exploring the use of this compound in developing advanced materials with specific properties tailored for applications in electronics and materials science.

Comparison with Related Compounds

| Compound Name | Structure | Key Application |

|---|---|---|

| This compound | This compound Structure | Tracer in reaction mechanisms |

| 2,3,5,6-Tetradeuterio-4-(trideuteriomethyl)benzoic acid | 2,3,5,6-Tetradeuterio-4-(trideuteriomethyl)benzoic acid Structure | Metabolic studies |

| 2,3,4,5-Tetradeuterio-6-(trideuteriomethyl)benzoic acid | 2,3,4,5-Tetradeuterio-6-(trideuteriomethyl)benzoic acid Structure | Drug development |

Mechanism of Action

The mechanism by which M-Toluic-D7 acid exerts its effects is primarily through the kinetic isotope effect. The presence of deuterium atoms can alter the rate of chemical reactions by changing the bond dissociation energies. This can affect the overall reaction pathway and the stability of intermediates.

Comparison with Similar Compounds

Similar Compounds

- 2,3,5,6-Tetradeuterio-4-(trideuteriomethyl)benzoic acid

- 2,3,4,5-Tetradeuterio-6-(trideuteriomethyl)benzoic acid

- 2,3,4,6-Tetradeuterio-5-(trideuteriomethyl)benzyl alcohol

Uniqueness

M-Toluic-D7 acid is unique due to its specific deuterium substitution pattern, which can provide distinct advantages in certain applications. For example, its use as a tracer in reaction mechanisms can offer more precise insights compared to non-deuterated analogs.

Biological Activity

M-Toluic-D7 acid, also known as deuterated o-toluic acid, is a derivative of toluic acid that has been labeled with deuterium isotopes. This compound is primarily studied for its role in metabolic pathways and its potential applications in pharmacokinetics. The following sections detail the biological activity of this compound, including its metabolic pathways, pharmacological effects, and relevant case studies.

- Molecular Formula : C₈HD₇O₂

- Molecular Weight : 143.19 g/mol

- CAS Number : 207742-73-2

This compound is characterized by a methyl group substitution at the ortho position of the benzoic acid structure. The incorporation of deuterium enhances the stability and tracking ability of the compound in biological systems, making it useful for studying metabolic processes.

Metabolic Pathways

This compound serves as a xenobiotic metabolite , meaning it is a foreign compound that can be metabolized by living organisms. The metabolism of this compound involves several enzymatic reactions, primarily through pathways involving cytochrome P450 enzymes. These enzymes facilitate the hydroxylation and conjugation of toluic acid derivatives, influencing their biological activity and pharmacokinetic properties.

Table 1: Key Metabolic Pathways Involving this compound

| Pathway | Enzyme Type | Product(s) | Reference |

|---|---|---|---|

| Hydroxylation | Cytochrome P450 | Hydroxytoluic acids | |

| Conjugation | UDP-glucuronosyltransferase | Glucuronides | |

| Oxidation | Aldo-keto reductase | Carboxylic acids |

Pharmacological Effects

Research indicates that this compound may exhibit various pharmacological effects due to its structural properties. Its role as a tracer in drug metabolism studies has garnered interest in understanding how deuteration can alter the pharmacokinetic profiles of drugs.

Case Studies

-

Drug Metabolism Studies :

A study investigated the impact of deuterated compounds on drug metabolism using this compound as a model. The findings suggested that deuteration could significantly alter the half-life and clearance rates of drugs, leading to improved therapeutic outcomes in certain cases . -

Toxicological Assessments :

In another study, this compound was assessed for its potential toxicological effects on human cell lines. The results indicated that while it did not exhibit acute toxicity, prolonged exposure led to alterations in metabolic enzyme activity, suggesting a need for further investigation into its long-term effects . -

Metabolomic Profiling :

A comprehensive metabolomic profiling study highlighted the changes in metabolite levels in response to this compound exposure in various biological systems. The analysis revealed significant shifts in secondary metabolites associated with stress responses in plants, indicating potential applications in agricultural biotechnology .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing and characterizing m-Toluic-D7 acid to ensure isotopic purity?

- Methodological Answer : Synthesis involves deuterium incorporation via catalytic exchange or labeled precursor reactions. Post-synthesis, purification via HPLC or recrystallization is essential to remove non-deuterated impurities. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (e.g., <sup>1</sup>H and <sup>2</sup>D NMR) to confirm deuterium placement and mass spectrometry (MS) for molecular weight validation. Quantify isotopic purity using isotope ratio mass spectrometry (IRMS), ensuring >98% deuterium enrichment (as per reagent-grade standards) .

Q. Which analytical techniques are most reliable for distinguishing m-Toluic-D7 acid from its non-deuterated counterpart in complex mixtures?

- Methodological Answer : High-resolution mass spectrometry (HRMS) differentiates isotopic clusters, while <sup>13</sup>C NMR detects deuterium-induced chemical shift variations. Pair these with liquid chromatography (LC) to separate co-eluting species. For quantification, use deuterium-specific detectors in gas chromatography (GC-DID) or isotope dilution mass spectrometry (IDMS) .

Q. How should researchers assess the stability of m-Toluic-D7 acid under varying storage conditions (e.g., temperature, solvent)?

- Methodological Answer : Conduct accelerated stability studies by storing samples at elevated temperatures (e.g., 40°C, 60°C) in inert solvents (e.g., deuterated DMSO, acetonitrile). Monitor deuterium retention via periodic NMR and MS analysis over 30–90 days. Compare degradation kinetics (e.g., half-life) with non-deuterated controls to identify isotopic exchange risks .

Q. What role does m-Toluic-D7 acid play in metabolic tracer studies, and how is its incorporation validated?

- Methodological Answer : As a stable isotope tracer, it enables tracking of benzoic acid derivatives in metabolic pathways. Administer m-Toluic-D7 acid in vitro/in vivo and use LC-MS/MS to detect deuterated metabolites. Validate incorporation by comparing fragmentation patterns and retention times with synthetic standards. Normalize data using internal standards (e.g., <sup>13</sup>C-labeled analogs) to correct for matrix effects .

Advanced Research Questions

Q. How do deuterium kinetic isotope effects (KIEs) in m-Toluic-D7 acid influence its reactivity in catalytic carboxylation studies?

- Methodological Answer : Design kinetic experiments comparing reaction rates of deuterated vs. non-deuterated substrates under identical catalytic conditions (e.g., Pd-catalyzed carboxylation). Measure KIE (kH/kD) via time-resolved sampling and GC-MS analysis. Use density functional theory (DFT) simulations to model transition states and correlate KIEs with deuterium’s impact on bond cleavage energetics .

Q. What strategies resolve contradictions in reported solubility data for m-Toluic-D7 acid across solvents?

- Methodological Answer : Systematically replicate solubility measurements using standardized protocols (e.g., shake-flask method with UV-Vis quantification). Control variables: solvent purity, temperature (±0.1°C), and equilibration time. Perform interlaboratory comparisons and apply statistical models (e.g., ANOVA) to identify outliers. Publish raw data and experimental metadata to enhance reproducibility .

Q. How can researchers evaluate the isotopic stability of m-Toluic-D7 acid in biological matrices (e.g., plasma, tissue homogenates)?

- Methodological Answer : Spike m-Toluic-D7 acid into biological matrices and incubate at 37°C. At timed intervals, extract analytes using solid-phase extraction (SPE) and quantify deuterium loss via LC-HRMS. Use stable isotope-labeled internal standards (SIL-IS) to correct for recovery variations. Compare results with in silico predictions (e.g., molecular dynamics simulations of deuterium exchange) .

Q. What experimental design principles ensure reproducibility in studies using m-Toluic-D7 acid as an internal standard?

- Methodological Answer : Include batch-to-batch purity verification (NMR/MS), solvent-matched calibration curves, and negative controls (deuterium-free matrices). Document storage conditions, aliquot handling, and instrument parameters (e.g., LC gradient, ionization settings). Share protocols via platforms like Protocols.io to mitigate variability .

Q. How can computational models predict the environmental fate of m-Toluic-D7 acid in aquatic systems?

- Methodological Answer : Use quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives and partition coefficients (e.g., log Kow). Validate predictions with microcosm studies: incubate m-Toluic-D7 acid in water/sediment systems and track degradation via LC-MS/MS. Compare deuterium retention with non-deuterated analogs to assess isotopic persistence .

Q. Data Presentation Guidelines

- Tables : Include isotopic purity data, stability study results, and kinetic parameters (e.g., KIE values) in structured formats. Example:

| Parameter | m-Toluic-D7 Acid | m-Toluic Acid | Method | Reference |

|---|---|---|---|---|

| Deuterium Enrichment (%) | 98.5 ± 0.3 | N/A | IRMS | |

| Aqueous Solubility (mg/mL) | 2.1 ± 0.2 | 2.3 ± 0.1 | Shake-Flask/UV |

- Figures : Use HRMS spectra to illustrate isotopic patterns or degradation kinetics curves.

Properties

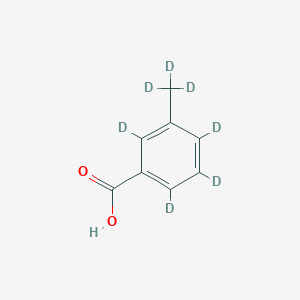

IUPAC Name |

2,3,4,6-tetradeuterio-5-(trideuteriomethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c1-6-3-2-4-7(5-6)8(9)10/h2-5H,1H3,(H,9,10)/i1D3,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPSDUZXPYCFOSQ-AAYPNNLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)[2H])C([2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.